molecular formula C10H9BrO2 B12967021 3-Bromo-2-methyl-3-phenylacrylic acid

3-Bromo-2-methyl-3-phenylacrylic acid

Cat. No.: B12967021
M. Wt: 241.08 g/mol
InChI Key: HPZVCOIYBKTVPI-CLFYSBASSA-N
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Description

3-Bromo-2-methyl-3-phenylacrylic acid is an organic compound with the molecular formula C10H9BrO2 It is a derivative of acrylic acid, where the hydrogen atoms on the double-bonded carbon atoms are substituted with a bromine atom, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-3-phenylacrylic acid typically involves the bromination of 2-methyl-3-phenylacrylic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-3-phenylacrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methyl-3-phenylacrylic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 2-methyl-3-phenylacrylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-methyl-3-phenylacrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-3-phenylacrylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the acrylic acid moiety can undergo Michael addition reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-phenylacrylic acid
  • 3-Bromo-2-methylacrylic acid
  • 3-Phenylacrylic acid

Uniqueness

3-Bromo-2-methyl-3-phenylacrylic acid is unique due to the presence of both a bromine atom and a methyl group on the acrylic acid backbone. This combination of substituents imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

(Z)-3-bromo-2-methyl-3-phenylprop-2-enoic acid

InChI

InChI=1S/C10H9BrO2/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)/b9-7-

InChI Key

HPZVCOIYBKTVPI-CLFYSBASSA-N

Isomeric SMILES

C/C(=C(\C1=CC=CC=C1)/Br)/C(=O)O

Canonical SMILES

CC(=C(C1=CC=CC=C1)Br)C(=O)O

Origin of Product

United States

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